molecular formula C12H18N2O B13855780 N-methyl-4-(morpholinomethyl)benzenamine

N-methyl-4-(morpholinomethyl)benzenamine

Cat. No.: B13855780
M. Wt: 206.28 g/mol
InChI Key: OELUZVAXTQPFAY-UHFFFAOYSA-N
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Description

N-methyl-4-(morpholinomethyl)benzenamine is an organic compound with the molecular formula C12H18N2O. It is a derivative of benzenamine, featuring a morpholine ring attached to the benzene ring via a methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-4-(morpholinomethyl)benzenamine can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with N-allylmorpholine in ethanol at room temperature. This reaction proceeds via an aza-Michael reaction, leading to the formation of the desired morpholine derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(morpholinomethyl)benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenamines and morpholine derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-methyl-4-(morpholinomethyl)benzenamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. By binding to the active site of these enzymes, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-methylbenzenamine
  • 4-(morpholinomethyl)benzenamine
  • N-methyl-4-nitrobenzenamine

Uniqueness

N-methyl-4-(morpholinomethyl)benzenamine stands out due to its unique combination of a morpholine ring and a methyl group attached to the benzene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-methyl-4-(morpholinomethyl)benzenamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholinomethyl group attached to a benzene ring, which is believed to contribute to its biological properties. The chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H17_{17}N2_{2}O
  • Molecular Weight : 205.28 g/mol

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives containing the 4-(aminomethyl)benzamide fragment have shown significant cytotoxicity against various cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
4bA5491.539EGFR inhibition
15aNCI-H232.52Induction of apoptosis
16aNCI-H230.49Cell cycle arrest

These results indicate that modifications to the benzene ring, such as the introduction of morpholinomethyl groups, enhance the cytotoxic effects against non-small cell lung carcinoma (NSCLC) cell lines .

Antiviral Activity

This compound and its analogs have also been evaluated for their antiviral properties, particularly against filoviruses like Ebola and Marburg. A study highlighted the efficacy of certain 4-(aminomethyl)benzamide derivatives, reporting EC50_{50} values below 10 µM for both viruses:

CompoundVirusEC50_{50} (µM)Metabolic Stability
CBS1118Ebola<10High
CBS1118Marburg<10High

These compounds demonstrated good metabolic stability in plasma and liver microsomes, indicating their potential as therapeutic agents for viral infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Receptor Tyrosine Kinases : The compound has shown potent inhibitory activity against several receptor tyrosine kinases, including EGFR and PDGFR, which are critical in cancer progression.
  • Induction of Apoptosis : Studies indicate that some derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Viral Entry Inhibition : The compound's ability to inhibit viral entry mechanisms makes it a candidate for further development against viral pathogens.

Case Studies

In one notable case study, researchers synthesized a series of derivatives based on the morpholinomethylbenzene scaffold and evaluated their biological activities against various cancer cell lines and viruses. The findings suggested that specific substitutions on the benzene ring significantly influenced both cytotoxicity and antiviral activity.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-methyl-4-(morpholin-4-ylmethyl)aniline

InChI

InChI=1S/C12H18N2O/c1-13-12-4-2-11(3-5-12)10-14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3

InChI Key

OELUZVAXTQPFAY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CN2CCOCC2

Origin of Product

United States

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